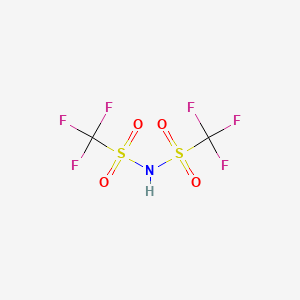
Bis(trifluoromethanesulfonyl)imide
概述
描述
Bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion with the chemical formula [(CF3SO2)2N]^-. It is often referred to by the abbreviations TFSI or NTf2 . It is used in various applications such as ionic liquids and lithium-ion batteries due to its stability and less toxicity compared to traditional counterions .
Molecular Structure Analysis
The molecular structure of Bis(trifluoromethanesulfonyl)imide involves a non-coordinating anion with the chemical formula [(CF3SO2)2N]^- . Detailed analysis of molecular interactions and conformational states of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMI][TFSI]) has been conducted via ab initio methods at the density functional theory (DFT) .Chemical Reactions Analysis
Bis(trifluoromethanesulfonyl)imide is widely used in ionic liquids and lithium-ion batteries due to its high dissociation and conductivity . It is also used in the C3 regioselective alkylation of indole derivatives via conjugated addition type reactions with α, β-enones .Physical And Chemical Properties Analysis
Bis(trifluoromethanesulfonyl)imide has a molar mass of 280.14 g·mol^-1 . It is used in ionic liquids due to its high dissociation and conductivity . Detailed structural and electronic properties of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMI][TFSI]) have been studied .科学研究应用
Application in Natural Rubber Composites
- Summary of Application: TFSI ionic liquids are used to fine-tune the cure characteristics and physico-chemical properties of elastomer composites based on a biodegradable natural rubber (NR) matrix .
- Methods of Application: TFSI ionic liquids with different cations, such as alkylpyrrolidinium, alkylammonium, and alkylsulfonium cations, are applied to increase the efficiency of sulfur vulcanization and to improve the performance of NR composites .
- Results or Outcomes: Pyrrolidinium and ammonium ionic liquids effectively supported the vulcanization, reducing the optimal vulcanization time and temperature of NR compounds and increasing the crosslink density of the vulcanizates. Consequently, vulcanizates with these ionic liquids exhibited higher tensile strength than the benchmark without ionic liquid .
Application in Lithium-Ion Batteries
- Summary of Application: TFSI is used as an organic electrolyte in lithium-ion batteries and capacitors .
- Methods of Application: TFSI is used in the preparation of lithium-ion batteries as a source of lithium ions .
- Results or Outcomes: TFSI has high dissociation and conductivity, which are beneficial for the performance of lithium-ion batteries .
Application in Organic Synthesis
- Summary of Application: Silver bis(trifluoromethanesulfonyl)imide is used as a catalyst in organic synthesis .
- Methods of Application: It is used in the C3 regioselective alkylation of indole derivatives via conjugated addition type reactions with α, β-enones .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Application in Ionic Liquids
- Summary of Application: TFSI is widely used in ionic liquids, such as trioctylmethylammonium bis(trifluoromethylsulfonyl)imide .
- Methods of Application: TFSI is used as an anion in the preparation of ionic liquids .
- Results or Outcomes: TFSI-based ionic liquids are less toxic and more stable than more “traditional” counterions such as tetrafluoroborate .
Application in Organic Solar Cells
- Summary of Application: TFSI is used as a chemical additive for improving the power conversion efficiencies in porphyrin-based organic solar cells .
- Methods of Application: TFSI is used in the preparation of organic solar cells as a chemical additive .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Application in Solid Polymer Electrolytes
- Summary of Application: TFSI-based alkali metal salts are used for solid polymer electrolytes .
- Methods of Application: A comprehensive study based on molecular dynamics is conducted to simulate ion coordination and the ion transport properties of poly(ethylene oxide) (PEO) with lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) salt across various LiTFSI concentrations .
- Results or Outcomes: The ionic structure in PEO/LiTFSI is significantly influenced by the LiTFSI concentration, resulting in different lithium-ion transport mechanisms for highly concentrated or diluted systems .
Application in Dye-Sensitized Solar Cells
- Summary of Application: TFSI is used as an additive to enhance the hole conductivity in perovskite and dye-sensitized solar cells .
- Methods of Application: TFSI is used in the preparation of dye-sensitized solar cells as a chemical additive .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Application in Preparation of Rare-Earth Lewis Acid Catalysts
- Summary of Application: TFSI is used in the preparation of rare-earth Lewis acid catalysts .
- Methods of Application: TFSI is used in the preparation of rare-earth Lewis acid catalysts .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
Application in Preparation of Imidazolium Core Bearing Monomer Ionic Liquids
- Summary of Application: TFSI is used as a reagent in the preparation of imidazolium core bearing monomer ionic liquids to develop polymerized ionic liquids .
- Methods of Application: TFSI is used in the preparation of imidazolium core bearing monomer ionic liquids .
- Results or Outcomes: The specific outcomes of this application are not provided in the source .
安全和危害
未来方向
属性
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF6NO4S2/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMGHDIOOHOAAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045026 | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide | |
CAS RN |
82113-65-3 | |
| Record name | Bis(trifluoromethanesulfonyl)imide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflic imide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082113653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-N-((TRIFLUOROMETHYL)SULFONYL)METHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7R849VM9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



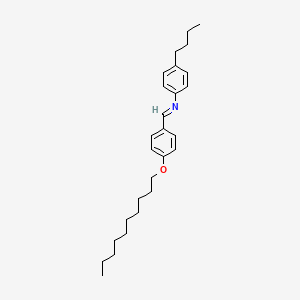
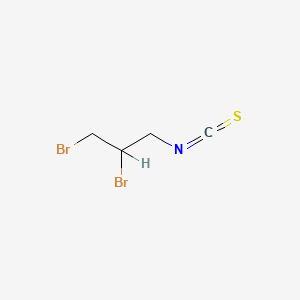

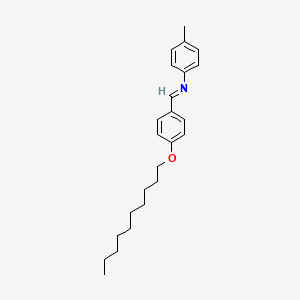

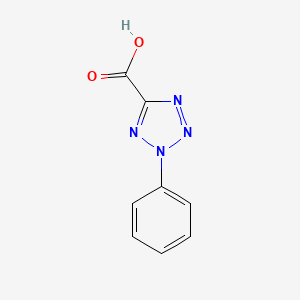

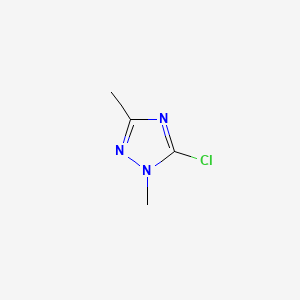
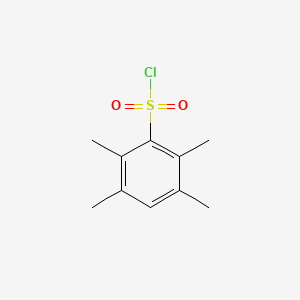
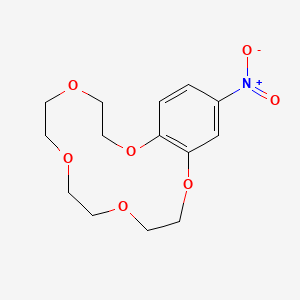
![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)
